Linagliptin impurity E
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Overview
Description
Linagliptin impurity E is a process-related impurity found in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. This compound is one of several impurities that can form during the manufacturing process of Linagliptin, and its identification and characterization are crucial for ensuring the purity and safety of the final pharmaceutical product .
Preparation Methods
The preparation of Linagliptin impurity E involves several synthetic routes and reaction conditions. One common method involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate as a basic reagent, resulting in the formation of this compound .
Chemical Reactions Analysis
Linagliptin impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Linagliptin impurity E has several scientific research applications, including:
Biology: It is studied for its potential biological effects and interactions with various biological targets.
Medicine: It is investigated for its potential impact on the safety and efficacy of Linagliptin as a pharmaceutical product.
Industry: It is used in the development and optimization of industrial production processes for Linagliptin.
Mechanism of Action
The mechanism of action of Linagliptin impurity E is not well-documented, as it is primarily studied as an impurity rather than an active pharmaceutical ingredient. it is known that Linagliptin, the parent compound, is a competitive, reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). This inhibition slows the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin release and decreased glucagon production .
Comparison with Similar Compounds
Linagliptin impurity E can be compared with other similar compounds, such as:
- N-Aminoacyl Linagliptin
- N-Depiperidin-3-Amine Linagliptin
- Linagliptin Dimer
- Trifluoro acetyl amino Linagliptin
- Hydroxy Methyl Linagliptin
- 2-(Chloro methyl)quinazoline
These compounds are also process-related impurities of Linagliptin and share similar chemical structures and properties. each impurity has unique characteristics that can affect the quality and safety of the final pharmaceutical product .
Properties
Molecular Formula |
C25H28N8O2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)purine-2,6-dione |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30) |
InChI Key |
DOQKYHYFAIBWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
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